An In-depth Technical Guide to Dicamba Methyl Ester-d6: Chemical Properties and Synthesis
An In-depth Technical Guide to Dicamba Methyl Ester-d6: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of Dicamba methyl ester-d6. This deuterated analog of the herbicide Dicamba methyl ester is a critical tool in analytical and research settings, primarily serving as an internal standard for quantitative analysis.
Chemical Properties
Dicamba methyl ester-d6 is the isotopically labeled version of Dicamba methyl ester, where the six hydrogen atoms on the methyl ester and methoxy (B1213986) groups have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, a key feature for its use in mass spectrometry-based analytical methods.
Below is a summary of the known and estimated chemical properties for both Dicamba methyl ester and its deuterated form.
| Property | Dicamba Methyl Ester | Dicamba Methyl Ester-d6 |
| Molecular Formula | C₉HⲈCl₂O₃ | C₉H₂D₆Cl₂O₃ |
| Molecular Weight | 235.06 g/mol [1] | 241.10 g/mol |
| CAS Number | 6597-78-0[1] | Not available |
| Appearance | Off-white solid | Off-white solid |
| Boiling Point | ~336 °C (estimated)[2] | Not available |
| Density | ~1.4 g/cm³ (estimated)[2] | Not available |
| Solubility | Slightly soluble in chloroform (B151607) and methanol[2] | Slightly soluble in chloroform and methanol (B129727) |
| Storage Temperature | 2-8°C[2] or -20°C[] | 2-8°C or -20°C |
Synthesis of Dicamba Methyl Ester-d6
The synthesis of Dicamba methyl ester-d6 involves the esterification of its parent compound, Dicamba (3,6-dichloro-2-methoxybenzoic acid), using a deuterated methylating agent. The general approach is to introduce the trideuteromethyl group onto the carboxylic acid moiety of Dicamba.
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of Dicamba methyl ester-d6 is through the reaction of Dicamba with a deuterated methylating agent in the presence of a suitable catalyst or base.
Reaction:
3,6-dichloro-2-methoxybenzoic acid (Dicamba) + (CD₃)₂SO₄ → Methyl-d₃ 3,6-dichloro-2-(methoxy-d₃)benzoate (Dicamba methyl ester-d6)
A more detailed, two-step synthesis can also be envisioned to ensure specific labeling of the ester group.
Caption: Proposed two-step synthesis pathway for Dicamba methyl ester-d6.
Detailed Experimental Protocol (Proposed)
Materials:
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Dicamba (3,6-dichloro-2-methoxybenzoic acid)
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Deuterated methanol (CD₃OD)
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Pyridine
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Anhydrous dichloromethane (B109758) (DCM)
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Anhydrous diethyl ether
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Sodium bicarbonate (NaHCO₃) solution (5% w/v)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Rotary evaporator
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Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Formation of Dicamba Acid Chloride
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dicamba (1 equivalent) in anhydrous dichloromethane.
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Cool the solution to 0°C using an ice bath.
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Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
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Remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude Dicamba acid chloride.
Step 2: Esterification with Deuterated Methanol
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Dissolve the crude Dicamba acid chloride in anhydrous dichloromethane.
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Cool the solution to 0°C.
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In a separate flask, prepare a solution of deuterated methanol (CD₃OD, 1.5 equivalents) and pyridine (1.5 equivalents) in anhydrous dichloromethane.
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Add the CD₃OD/pyridine solution dropwise to the stirred solution of Dicamba acid chloride.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by adding a 5% sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude Dicamba methyl ester-d6.
Purification:
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure Dicamba methyl ester-d6. The purity and identity of the final product should be confirmed by NMR and mass spectrometry.
Analytical Applications and Experimental Workflow
Dicamba methyl ester-d6 is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the detection of Dicamba and its metabolites in various matrices like soil, water, and agricultural products.[4]
The use of a deuterated internal standard is crucial for accurate quantification as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations in sample preparation and instrument response.
Experimental Workflow for Quantification of Dicamba using LC-MS/MS with Dicamba Methyl Ester-d6 as Internal Standard
Caption: General workflow for the quantification of Dicamba using a deuterated internal standard.
Detailed Protocol for Sample Analysis (General)
1. Sample Preparation:
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Extraction: A known amount of the sample (e.g., 1 gram of soil or 10 mL of water) is accurately weighed or measured. A precise amount of Dicamba methyl ester-d6 internal standard solution is added (spiked) into the sample. The analytes are then extracted from the sample matrix using a suitable organic solvent (e.g., acetonitrile, methanol).
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Cleanup: The extract is often subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components. This step is crucial for improving the accuracy and sensitivity of the analysis.
2. LC-MS/MS Analysis:
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Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatograph. A C18 or similar reversed-phase column is typically used to separate Dicamba and Dicamba methyl ester-d6 from other compounds in the sample. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of acid (e.g., formic acid), is employed.
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Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Dicamba and Dicamba methyl ester-d6.
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For Dicamba: Precursor ion (e.g., m/z 221) is selected and fragmented to produce a specific product ion (e.g., m/z 177).
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For Dicamba methyl ester-d6: Precursor ion (e.g., m/z 227) is selected and fragmented to produce a specific product ion (e.g., m/z 183).
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3. Quantification:
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Calibration Curve: A series of calibration standards containing known concentrations of Dicamba and a fixed concentration of Dicamba methyl ester-d6 are prepared and analyzed. A calibration curve is constructed by plotting the ratio of the peak area of Dicamba to the peak area of Dicamba methyl ester-d6 against the concentration of Dicamba.
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Concentration Determination: The peak areas of Dicamba and Dicamba methyl ester-d6 in the unknown sample are measured. The peak area ratio is calculated and used to determine the concentration of Dicamba in the sample by interpolation from the calibration curve.
This comprehensive guide provides essential information for researchers and scientists working with Dicamba methyl ester-d6. The provided protocols and workflows offer a solid foundation for its synthesis and application in quantitative analytical studies.
